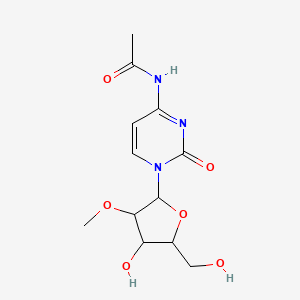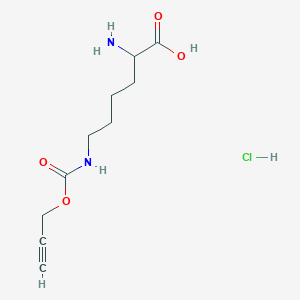
2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride typically involves the protection of lysine followed by the introduction of the prop-2-ynoxycarbonyl group. The process generally includes the following steps:
Protection of the amino group: The amino group of lysine is protected using a suitable protecting group.
Introduction of the prop-2-ynoxycarbonyl group: The protected lysine is then reacted with prop-2-ynyl chloroformate under basic conditions to introduce the prop-2-ynoxycarbonyl group.
Deprotection: The protecting group is removed to yield the final product
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The alkyne group can participate in click chemistry reactions with azides to form triazoles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions
Common Reagents and Conditions
Click chemistry: Azides are commonly used as reagents in click chemistry reactions with the alkyne group of the compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed
Major Products Formed
Triazoles: Formed from click chemistry reactions with azides.
Oxidized and reduced derivatives: Depending on the specific oxidizing or reducing agents used
Aplicaciones Científicas De Investigación
2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used in the synthesis of chemical probes and tools for studying biological systems.
Biology: Incorporated into recombinant proteins for site-specific labeling and imaging.
Industry: Utilized in the development of novel materials and bioconjugates
Mecanismo De Acción
The mechanism of action of 2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride involves its incorporation into proteins or other biomolecules through bioorthogonal reactions. The alkyne group allows for specific reactions with azides, enabling the formation of stable triazole linkages. This specificity and stability make it a valuable tool in various biochemical and biotechnological applications .
Comparación Con Compuestos Similares
Similar Compounds
- N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride
- Fmoc-(S)-propargyl-Ala-OH
- L-Homopropargylglycine hydrochloride
- Fmoc-azidolysine
- L-C-Propargylglycine
Uniqueness
2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride is unique due to its specific alkyne functionality, which allows for bioorthogonal reactions. This makes it particularly useful for site-specific labeling and imaging in biological systems, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H17ClN2O4 |
|---|---|
Peso molecular |
264.70 g/mol |
Nombre IUPAC |
2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C10H16N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h1,8H,3-7,11H2,(H,12,15)(H,13,14);1H |
Clave InChI |
ZYUXGVUWYHHZTD-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC(=O)NCCCCC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B13395461.png)

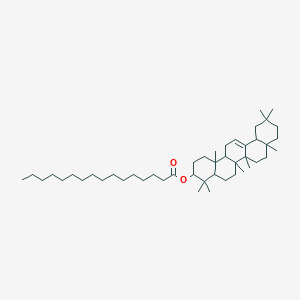
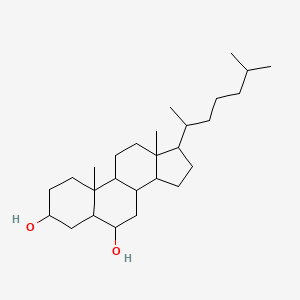
![N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine](/img/structure/B13395487.png)
![2-benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13395507.png)
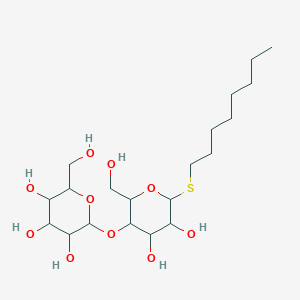
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13395525.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13395528.png)
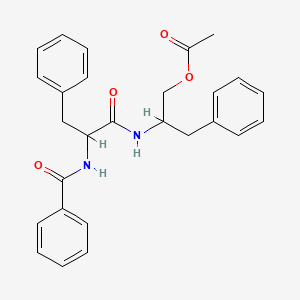
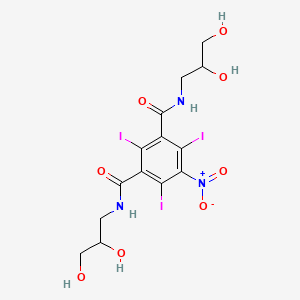
![Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13395555.png)
